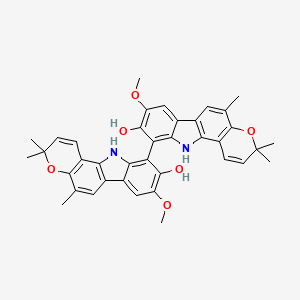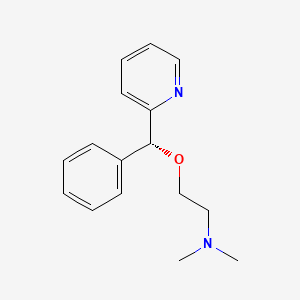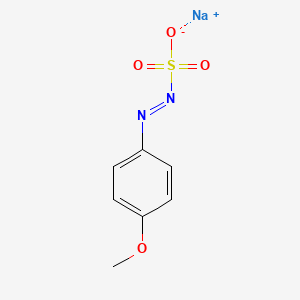![molecular formula C20H28O11 B13419736 (4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule with multiple chiral centers and functional groups. This compound belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The presence of multiple hydroxyl groups and a methoxy group suggests potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The synthetic route might start with the preparation of the sugar moiety, followed by the construction of the pyranodioxine ring system. Key steps could include:
Protection of hydroxyl groups: to prevent unwanted reactions.
Glycosylation: to attach the sugar moiety to the aglycone.
Oxidation and reduction reactions: to introduce the necessary functional groups.
Stereoselective synthesis: to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of:
Enzymatic methods: for stereoselective synthesis.
Flow chemistry: to improve reaction efficiency and yield.
Green chemistry principles: to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking of the glycosidic bond to release the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Acidic or basic conditions: For hydrolysis reactions.
Major Products Formed
Oxidation products: Aldehydes or ketones.
Reduction products: Alcohols.
Hydrolysis products: The sugar moiety and the aglycone.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: As a building block for more complex organic synthesis.
Study of stereochemistry: Due to its multiple chiral centers.
Biology
Enzyme studies: As a substrate for glycosidases.
Cell signaling: Potential role in cellular communication due to its glycosidic nature.
Medicine
Drug development: Potential therapeutic applications due to its biological activity.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion.
Industry
Biotechnology: Use in the production of bioactive compounds.
Agriculture: Potential use as a biopesticide or plant growth regulator.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, glycosides can:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating signal transduction pathways.
Alter cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Other glycosides: Such as digitoxin, which is used in heart medications.
Flavonoids: Which also contain glycosidic bonds and have various biological activities.
Uniqueness
Structural complexity: The presence of multiple chiral centers and functional groups.
Biological activity: Potential for unique interactions with biological targets.
Properties
Molecular Formula |
C20H28O11 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C20H28O11/c1-26-19-14(24)12(22)16(10(7-21)28-19)31-20-15(25)13(23)17-11(29-20)8-27-18(30-17)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1 |
InChI Key |
GTNTZHZBKDWTBH-NYOUCEBBSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


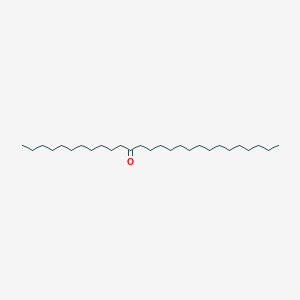
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
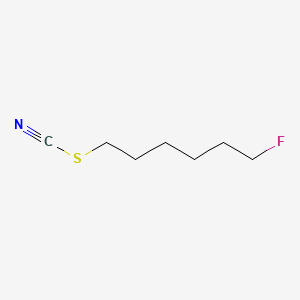
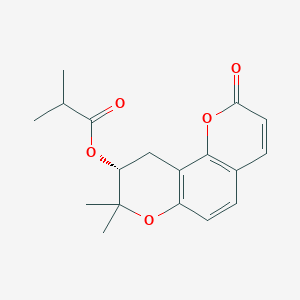

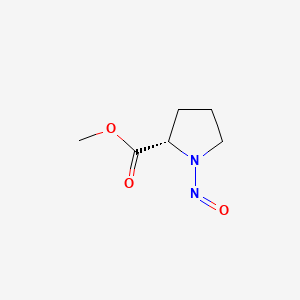
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
